molecular formula C5H9NO B8189076 6-Oxabicyclo[3.1.0]hexan-3-amine

6-Oxabicyclo[3.1.0]hexan-3-amine

Cat. No.: B8189076
M. Wt: 99.13 g/mol
InChI Key: BDWLJWSGHFYUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxabicyclo[3.1.0]hexan-3-amine (CAS 2682115-64-4) is a chemical building block featuring a fused oxirane-cyclopentane structure, presenting a rigid, three-dimensional scaffold valuable in drug discovery and organic synthesis . This amine serves as a key precursor for the development of highly functionalized, conformationally locked molecular frameworks . Its constrained bicyclo[3.1.0]hexane architecture is of significant interest for designing novel pharmacophores, as similar rigid cores are found in bioactive compounds and pharmaceuticals, such as the potent gyrase inhibitor Trovafloxacin . In research, this compound is utilized to access fluorine-containing, highly functionalized amino acid derivatives and heterocyclic systems through reactions like regioselective epoxide ring-opening with fluoride reagents . The scaffold is also highly relevant in nucleoside chemistry, where it can be used to create north-conformation locked carbanucleosides investigated for their antiviral properties . With a molecular formula of C 5 H 9 NO and a molecular weight of 99.13 g/mol, it provides a versatile and synthetically accessible amine handle for further derivatization . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-3-1-4-5(2-3)7-4/h3-5H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWLJWSGHFYUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Oxabicyclo[3.1.0]hexan-3-carboxylic Acid

The carboxylic acid precursor is synthesized from a dihydrofuran derivative through cyclopropanation and saponification . Key steps include:

  • Cyclopropanation : Treatment of α,β-unsaturated nitriles with diazomethane introduces the cyclopropane ring, forming a nitrile intermediate.

  • Saponification : Hydrolysis of the nitrile group under basic conditions (e.g., NaOH, H₂O₂) yields the carboxylic acid.

Curtius Degradation to the Amine

The carboxylic acid is converted to the amine via:

  • Acyl Azide Formation : Reaction with diphenylphosphoryl azide (DPPA) and triethylamine in anhydrous toluene generates the acyl azide.

  • Thermal Rearrangement : Heating the acyl azide at 80–100°C induces rearrangement to an isocyanate intermediate.

  • Hydrolysis : The isocyanate is hydrolyzed with aqueous HCl (6 M) to yield the amine hydrochloride salt.

Key Data:

StepReagents/ConditionsYield (Reported)
Acyl Azide FormationDPPA, Et₃N, toluene, 0°C → RT85–90%
Isocyanate FormationToluene, 80°C, 2 hQuantitative
Hydrolysis6 M HCl, reflux, 4 h75–80%

Bucherer-Bergs Reaction via Hydantoin Intermediate

The Bucherer-Bergs reaction offers an alternative route starting from 6-Oxabicyclo[3.1.0]hexan-3-one, leveraging the ketone’s reactivity to introduce the amine group.

Reaction Mechanism

  • Hydantoin Formation : The ketone reacts with ammonium carbonate and potassium cyanide in ethanol/water (1:1) at 100°C for 24 h, forming a hydantoin derivative.

  • Acidic Hydrolysis : The hydantoin is treated with 6 M HCl under reflux to hydrolyze the ring, yielding an α-amino acid.

  • Decarboxylation : Heating the amino acid with HCl (2 M) at 120°C for 6 h removes the carboxylic acid group, producing the amine.

Key Data:

StepReagents/ConditionsYield (Reported)
Hydantoin FormationNH₄HCO₃, KCN, EtOH/H₂O, 100°C65%
Hydrolysis6 M HCl, reflux, 8 h78%
Decarboxylation2 M HCl, 120°C, 6 h82%

Comparative Analysis of Methods

Efficiency and Practicality

  • Curtius Degradation provides a direct route but requires handling hazardous azides and isocyanates.

  • Bucherer-Bergs Reaction avoids azides but involves multi-step hydrolysis and decarboxylation, increasing reaction time.

Stereochemical Considerations

Both methods preserve the bicyclic scaffold’s stereochemistry. The Curtius pathway retains configuration due to the concerted nature of the rearrangement, while the Bucherer-Bergs reaction proceeds with retention of ketone geometry.

Starting Material Availability

  • The carboxylic acid for Curtius degradation demands a 7-step synthesis from dihydrofuran.

  • The ketone for the Bucherer-Bergs route is commercially available (PubChem CID 535532).

Challenges and Optimization

Stability of Intermediates

  • Isocyanates in the Curtius method are moisture-sensitive, necessitating anhydrous conditions.

  • Hydantoins in the Bucherer-Bergs route require careful pH control during hydrolysis to prevent side reactions.

Yield Improvement Strategies

  • Curtius Degradation : Use of microwave irradiation reduces thermal decomposition risks during isocyanate formation.

  • Bucherer-Bergs Reaction : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances hydantoin yields.

Applications and Derivatives

6-Oxabicyclo[3.1.0]hexan-3-amine serves as a precursor for:

  • Antiviral Agents : Functionalization at the amine position yields nucleoside analogs with anti-HIV activity.

  • Neurological Therapeutics : Derivatives act as metabotropic glutamate receptor modulators .

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hexan-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, 6-Oxabicyclo[310]hexan-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

Medically, 6-Oxabicyclo[3.1.0]hexan-3-amine has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which 6-Oxabicyclo[3.1.0]hexan-3-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

6-Oxabicyclo[3.1.0]hexan-3-amine

  • Structure : Contains an oxygen atom in the oxolane ring.
  • Properties : Higher polarity due to the ether oxygen, facilitating hydrogen-bond acceptor interactions. Detected in plant extracts via GC-MS .

3-Azabicyclo[3.1.0]hexan-3-amine

  • Structure : Replaces oxygen with nitrogen (aza substitution).
  • Properties: Introduces basicity (pKa ~8–10) and improved solubility. In benzothiazinones for tuberculosis, this derivative demonstrated enhanced microsomal stability (t₁/₂ > 60 min) and solubility (>100 μM) compared to non-bicyclic analogs .
  • Applications : Key component in antitubercular drug candidates, with oral bioavailability of 27% in preclinical models .

Substituent Effects: Fluorination and Methylation

6,6-Difluoro-N-methylbicyclo[3.1.0]hexan-3-amine

  • Structure : Fluorine atoms at the 6-position and methyl group on the amine.
  • Properties: Fluorination increases metabolic stability and lipophilicity (logP ~1.5).
  • Applications : Intermediate in synthesizing LPAR1 antagonists, with streamlined pharmacokinetics (high volume of distribution) .

N-Methylbicyclo[3.1.0]hexan-3-amine

  • Structure : Pure hydrocarbon bicyclic system with a methylated amine.
  • Properties : Higher lipophilicity (logP ~2.1) due to lack of heteroatoms. Structural studies highlight torsional angle differences in the 5-membered ring compared to diazabicyclo analogs .
  • Applications : Used in collision cross-section studies for mass spectrometry characterization .

Functional Group Variations

6-Oxabicyclo[3.1.0]hexane-1-carbaldehyde

  • Structure : Carbaldehyde group at the 1-position instead of an amine.
  • Properties : The aldehyde group introduces electrophilic reactivity, enabling nucleophilic additions. Higher molecular weight (112.13 g/mol) compared to the amine derivative .
  • Applications : Intermediate in organic synthesis, e.g., for terpene derivatives .

Structural and Physicochemical Data Table

Compound Name Heteroatom Substituents Molecular Weight (g/mol) Key Properties/Findings Reference
6-Oxabicyclo[3.1.0]hexan-3-amine O NH₂ at position 3 101.12 Polarity, H-bond acceptor; natural product
3-Azabicyclo[3.1.0]hexan-3-amine N None 98.14 Improved solubility, microsomal stability
6,6-Difluoro-N-methylbicyclo[3.1.0]hexan-3-amine None F, CH₃ 163.59 Enhanced PK profile, metabolic stability
N-Methylbicyclo[3.1.0]hexan-3-amine None CH₃ 111.19 Lipophilic, structural comparisons
6-Oxabicyclo[3.1.0]hexane-1-carbaldehyde O CHO at position 1 112.13 Electrophilic reactivity

Key Research Findings and Implications

Heteroatom Impact : Replacing oxygen with nitrogen in the bicyclic framework (e.g., azabicyclo derivatives) enhances solubility and bioavailability, critical for oral drug candidates .

Substituent Effects : Fluorination at the 6-position improves metabolic stability, while methyl groups on the amine reduce PPB, optimizing tissue distribution .

Structural Flexibility : Torsional angles in bicyclic amines are sensitive to substituents; methyl groups induce H…H repulsions, flattening ring systems and altering conformational preferences .

Q & A

Q. What are the most reliable synthetic routes for 6-Oxabicyclo[3.1.0]hexan-3-amine in laboratory settings?

Methodological Answer: The synthesis of bicyclic amines like 6-Oxabicyclo[3.1.0]hexan-3-amine often leverages cyclopropanation and epoxidation strategies. A common approach involves:

  • Intramolecular cyclopropanation : Copper-mediated oxidative transformations of N-allyl enamine carboxylates yield 3-azabicyclo[3.1.0]hexane derivatives .
  • Epoxide ring-opening : Reacting 6-Oxabicyclo[3.1.0]hexan-3-one (a closely related compound) with ammonia or amine nucleophiles under acidic/basic conditions can produce the amine derivative via nucleophilic substitution .
  • Reductive amination : For stereochemical control, NaBH3_3CN in acetic acid can reduce imine intermediates to amines while preserving bicyclic integrity .

Key reagents : CuBr (for cyclopropanation), m-CPBA (epoxidation), and LiAlH4_4/NaBH3_3CN (reduction).

Q. How is the structure of 6-Oxabicyclo[3.1.0]hexan-3-amine validated experimentally?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify bicyclic framework signals (e.g., cyclopropane protons at δ 1.2–2.0 ppm and amine protons at δ 1.5–3.0 ppm) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for distinguishing epimers .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 98 for C5_5H8_8O) and fragmentation patterns confirm molecular weight and stability .

Q. What are the typical chemical reactions involving 6-Oxabicyclo[3.1.0]hexan-3-amine?

Methodological Answer: The amine’s reactivity centers on its strained bicyclic system:

  • Ring-opening reactions : Acidic/basic conditions promote nucleophilic attack at the epoxide or cyclopropane moieties. For example, HCl opens the epoxide to form diols .
  • Substitution : Amine groups react with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives .
  • Oxidation : MnO2_2 or CrO3_3 oxidizes the amine to nitro or carbonyl derivatives .

Example :
6-Oxabicyclo[3.1.0]hexan-3-amine+R-XBaseN-alkylated product\text{6-Oxabicyclo[3.1.0]hexan-3-amine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated product}

Q. How is this compound utilized as a building block in organic synthesis?

Methodological Answer: The bicyclic scaffold serves as a rigid backbone for:

  • Pharmaceutical intermediates : E.g., synthesis of tuberculosis drug candidates via piperazine isosteres .
  • Heterocyclic systems : Mitsunobu reactions incorporate nucleobases for carbocyclic nucleoside analogues .
  • Spirocyclic compounds : Thermal rearrangements of nitrone cycloadducts yield fused azaheterocycles .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in cyclopropanation reactions?

Methodological Answer: Stereochemical outcomes depend on:

  • Transition-state strain : Copper-carbene intermediates favor endo transition states, dictating cis/trans ring fusion .
  • Chiral auxiliaries : Enantiopure starting materials (e.g., ethyl (1S,5R)-carboxylates) bias facial selectivity during cyclopropanation .
  • Computational modeling : DFT studies predict regioselectivity in ring-opening reactions by analyzing charge distribution at electrophilic sites .

Q. How do stereochemical variations impact biological activity?

Methodological Answer: Stereochemistry critically influences target binding:

  • Antifungal activity : Racemic mixtures of thiophene-derived analogues show divergent MIC values (e.g., 10 µg/mL vs. 15 µg/mL for Candida albicans) due to enantiomer-specific membrane interactions .
  • Enzyme inhibition : (1S,5R)-configured amines exhibit higher affinity for mycobacterial enzymes compared to (1R,5S) isomers .

Q. What strategies address contradictions in reported synthetic yields?

Methodological Answer: Discrepancies arise from:

  • Reaction scalability : Batch vs. continuous flow reactors (e.g., 65% yield in lab vs. 45% industrially due to mixing inefficiencies) .
  • Purification challenges : HPLC vs. column chromatography for isolating diastereomers (purity: 95% vs. 85%) .
  • Catalyst degradation : CuBr2_2 deactivation in aerobic conditions lowers cyclopropanation efficiency (yield drop from 78% to 52%) .

Recommendation : Optimize via DoE (Design of Experiments) to map temperature, solvent, and catalyst interactions.

Q. How is computational chemistry applied to predict reaction pathways?

Methodological Answer:

  • Retrosynthesis AI : Tools like Pistachio and Reaxys propose routes via template relevance models, prioritizing high-plausibility precursors (e.g., cyclopentenone as a starting material) .
  • MD simulations : Predict solvation effects on ring-opening kinetics (e.g., water accelerates hydrolysis by 30% vs. THF) .
  • Docking studies : Screen amine derivatives against Mycobacterium tuberculosis targets to prioritize synthetic targets .

Q. What are the challenges in characterizing reactive intermediates during synthesis?

Methodological Answer:

  • Short-lived species : Use cryogenic trapping (-78°C) and in situ IR spectroscopy to detect epoxide intermediates .
  • Radical intermediates : EPR spectroscopy identifies Cu(I)/Cu(II) redox states during cyclopropanation .
  • Byproduct identification : HRMS and 1^1H-15^15N HMBC NMR resolve N-oxide or over-reduced byproducts .

Q. How can this compound be tailored for improved pharmacokinetics?

Methodological Answer:

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyls via epoxide hydrolysis) to reduce logP .
  • Metabolic stability : Deuterate labile C-H bonds to slow hepatic degradation (e.g., 50% longer half-life in microsomal assays) .
  • Targeted delivery : Conjugate with PEG or antibody fragments to enhance tissue penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.